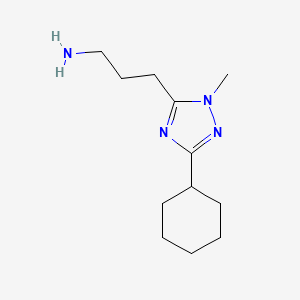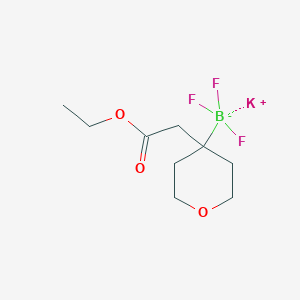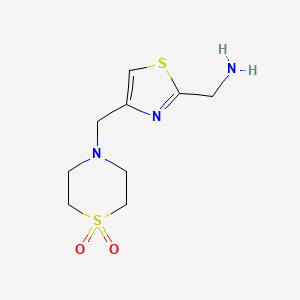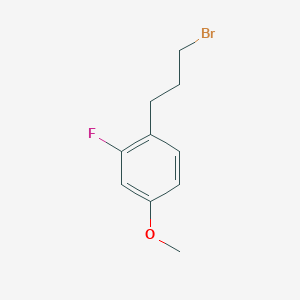
4-(3-Bromopropyl)-3-fluoroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopropyl)-3-fluoroanisole is an organic compound that belongs to the class of aromatic ethers It features a bromopropyl group and a fluoro group attached to an anisole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-3-fluoroanisole typically involves the reaction of 3-fluoroanisole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromopropyl group is introduced to the anisole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromopropyl)-3-fluoroanisole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromopropyl group or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or partially reduced aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3-Bromopropyl)-3-fluoroanisole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromopropyl)-3-fluoroanisole depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Bromopropyl)-anisole: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-Fluoroanisole: Lacks the bromopropyl group, making it less versatile in synthetic applications.
4-Bromoanisole: Lacks both the fluoro and propyl groups, limiting its utility in certain reactions.
Uniqueness
4-(3-Bromopropyl)-3-fluoroanisole is unique due to the presence of both the bromopropyl and fluoro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for diverse applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H12BrFO |
|---|---|
Peso molecular |
247.10 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO/c1-13-9-5-4-8(3-2-6-11)10(12)7-9/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
PSUVWMYEAPSJIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CCCBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)
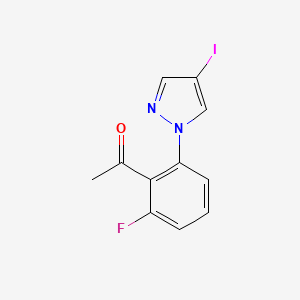
![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)

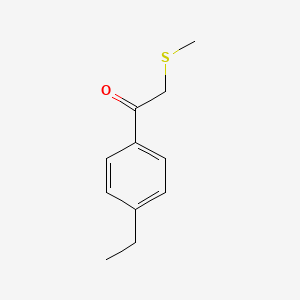

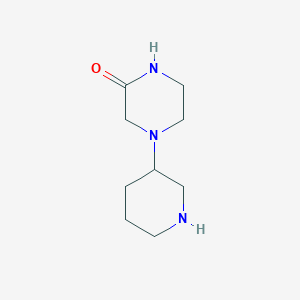
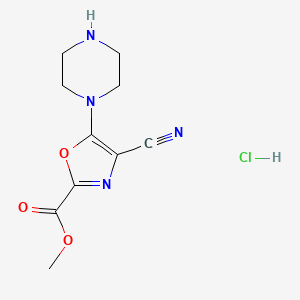
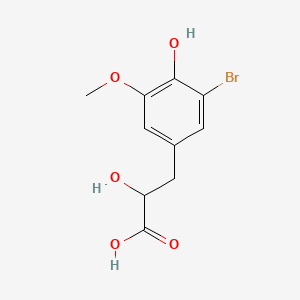
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
